

Tautomerism in fluoroquinolone derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoroquinoline

Cat. No.: B1329933

[Get Quote](#)

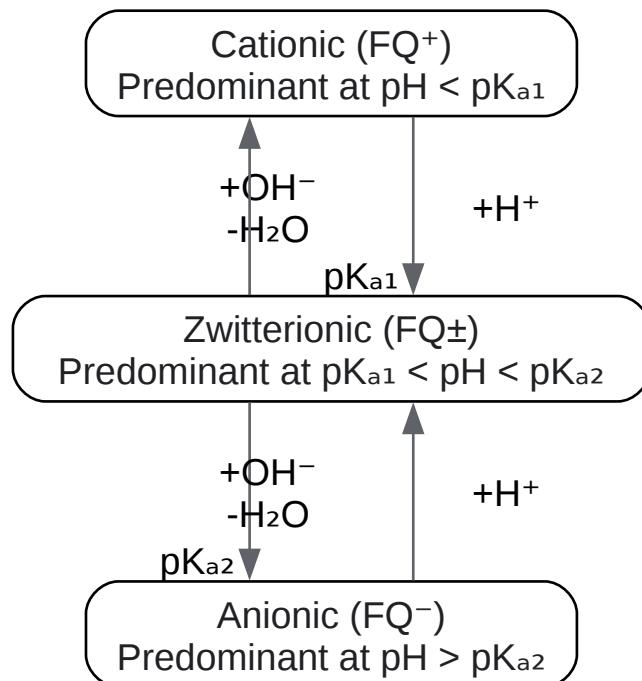
An In-Depth Technical Guide to Tautomerism in Fluoroquinolone Derivatives

Introduction: Beyond the Static Structure

Fluoroquinolones (FQNs) represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.^{[1][2]} Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established principle in medicinal chemistry.^{[3][4][5]} However, to truly understand their behavior in biological systems, one must look beyond the static chemical structures often depicted in textbooks. Fluoroquinolones are dynamic molecules, existing as an equilibrium of different structural isomers known as tautomers.

Tautomerism, the interconversion of constitutional isomers through the migration of a proton, is a fundamental concept in organic chemistry.^[6] In the context of fluoroquinolones, this phenomenon is not a mere chemical curiosity; it is a critical determinant of their physicochemical properties and, consequently, their biological fate and efficacy. The specific tautomeric form present dictates a molecule's solubility, lipophilicity, ability to cross biological membranes, and its precise interaction with target enzymes.^{[7][8]} This guide provides an in-depth exploration of the tautomeric landscape of FQN derivatives, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to characterize and leverage this crucial aspect of their chemistry.

Section 1: The Chemical Landscape of Fluoroquinolone Tautomers

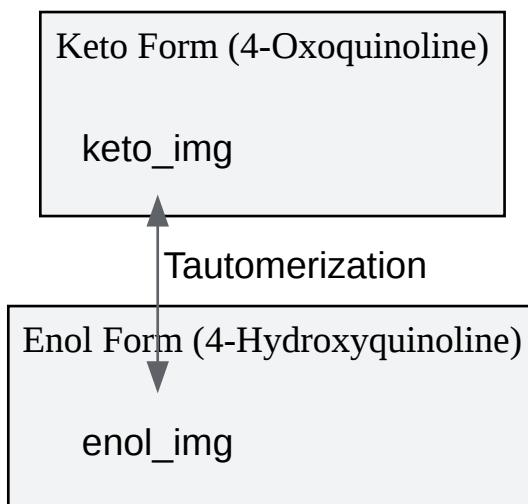

The tautomerism exhibited by fluoroquinolones is primarily of two types: prototropic tautomerism, driven by changes in protonation state, and the classical keto-enol tautomerism inherent to their core structure.

Prototropic Tautomerism: The Influence of pH

The amphoteric nature of fluoroquinolones, stemming from the acidic carboxylic acid group at the C3-position and the basic nitrogen-containing heterocycle (commonly a piperazine ring) at the C7-position, makes their structure exquisitely sensitive to pH.^[1] This gives rise to several distinct prototropic forms, or "protomers," in aqueous solution.^[7]

- Cationic Form (FQ^+): At low pH (typically below $\text{pK}_{\text{a}1}$), the piperazinyl nitrogen is protonated, while the carboxylic acid group remains in its neutral form. This species carries a net positive charge.^{[7][8]}
- Zwitterionic/Neutral Form ($\text{FQ}\pm$): In the intermediate pH range between $\text{pK}_{\text{a}1}$ and $\text{pK}_{\text{a}2}$, the carboxylic acid deprotonates to a carboxylate, and the piperazinyl nitrogen is protonated.^{[7][9]} This results in a zwitterion, which has both a positive and a negative charge but is neutral overall.^{[10][11]} This form is crucial as it often exhibits the lipophilicity required for passive diffusion across cell membranes.^[7]
- Anionic Form (FQ^-): At high pH (above $\text{pK}_{\text{a}2}$), both the carboxylic acid and the piperazinyl nitrogen are deprotonated, yielding a species with a net negative charge.^{[7][8]}

The precise pH ranges for these forms depend on the specific fluoroquinolone's pK_{a} values. For instance, norfloxacin has pK_{a} values of approximately 6.2 and 8.5, while levofloxacin's are around 6.02 and 8.15.^{[7][9]}


[Click to download full resolution via product page](#)

Caption: pH-dependent prototropic tautomerism in fluoroquinolones.

Keto-Enol Tautomerism: The Core Equilibrium

The fundamental quinolone scaffold contains a 4-oxo group, which can exist in equilibrium with its 4-hydroxy (enol) tautomer.[12][13] This keto-enol tautomerism involves the migration of a proton from the C3-position to the C4-carbonyl oxygen, accompanied by a shift of the C3-C4 double bond.[13]

For most biologically active fluoroquinolones, the 4-oxo (keto) form is overwhelmingly favored. [14][15] This structural feature is considered critical for their antibacterial activity, as the keto group and the adjacent C3-carboxyl group are essential for binding to the DNA-gyrase complex.[12][16] Theoretical studies using Density Functional Theory (DFT) have confirmed the higher stability of the keto form.[12] While less prevalent, understanding this equilibrium is vital, as shifts towards the enol form, potentially induced by specific microenvironments or substituents, could dramatically impact target binding and biological activity.

[Click to download full resolution via product page](#)

Caption: Keto-enol tautomeric equilibrium in the quinolone core.

Section 2: Factors Influencing Tautomeric Equilibria

The delicate balance between different tautomeric forms is not static; it is dynamically influenced by a range of environmental and structural factors. A deep understanding of these factors is paramount for predicting drug behavior and designing derivatives with optimal properties.

The Primacy of pH

As established, pH is the most dominant factor governing the prototropic equilibrium. The pK_a values are intrinsic properties of each FQN derivative, determined by its unique electronic and structural features. These values directly inform which tautomeric species will predominate in a given physiological compartment, from the acidic environment of the stomach (favoring the cationic form) to the near-neutral pH of the bloodstream (favoring the zwitterionic form).^{[7][9]}

Solvent and Supramolecular Environment

The nature of the solvent plays a significant role. In aqueous solution, the various ionized forms are stabilized.^[1] However, in the crystalline state, neutral molecules are often preferred over zwitterions for many FQNs.^[17] This highlights the importance of considering the physical state during formulation and analysis.

Furthermore, the microenvironment of a protein's binding pocket can profoundly alter the equilibrium. Studies have shown that binding to a protein like lysozyme can preferentially stabilize the zwitterionic form of norfloxacin, even shifting the equilibrium from the anionic form towards the more active zwitterion.^{[7][8]} This demonstrates that the local dielectric constant and specific interactions (like hydrogen bonding and van der Waals forces) within a biological target can select for a specific tautomer, a crucial aspect of drug-target recognition.^[8]

Structural Modifications and Substituent Effects

Modifications to the core FQN structure can significantly impact tautomeric equilibria, primarily by altering the pK_a values of the ionizable groups.

- C7-Substituent: The basicity of the nitrogenous heterocycle at C7 is a key determinant of pK_{a1} . Different piperazine derivatives or other heterocyclic rings will modulate the ease of protonation.^[18]
- N1-Substituent: The group at the N1 position (e.g., cyclopropyl, ethyl) influences the overall electron distribution of the quinolone ring system, which can have a subtle but measurable effect on the acidity of the C3-carboxylic acid.^[18]
- C8-Substituent: Introducing substituents at C8 can also alter electronic properties and, consequently, the pK_a values.^[19]

This relationship between structure and tautomeric preference is a key axis for optimization in medicinal chemistry, allowing for the fine-tuning of a drug's properties.^{[19][20]}

Section 3: Analytical and Computational Characterization

Identifying and quantifying the tautomeric species present under various conditions is an essential task in FQN research. A multi-pronged approach combining spectroscopic, chromatographic, and computational methods provides the most comprehensive picture.^[21]

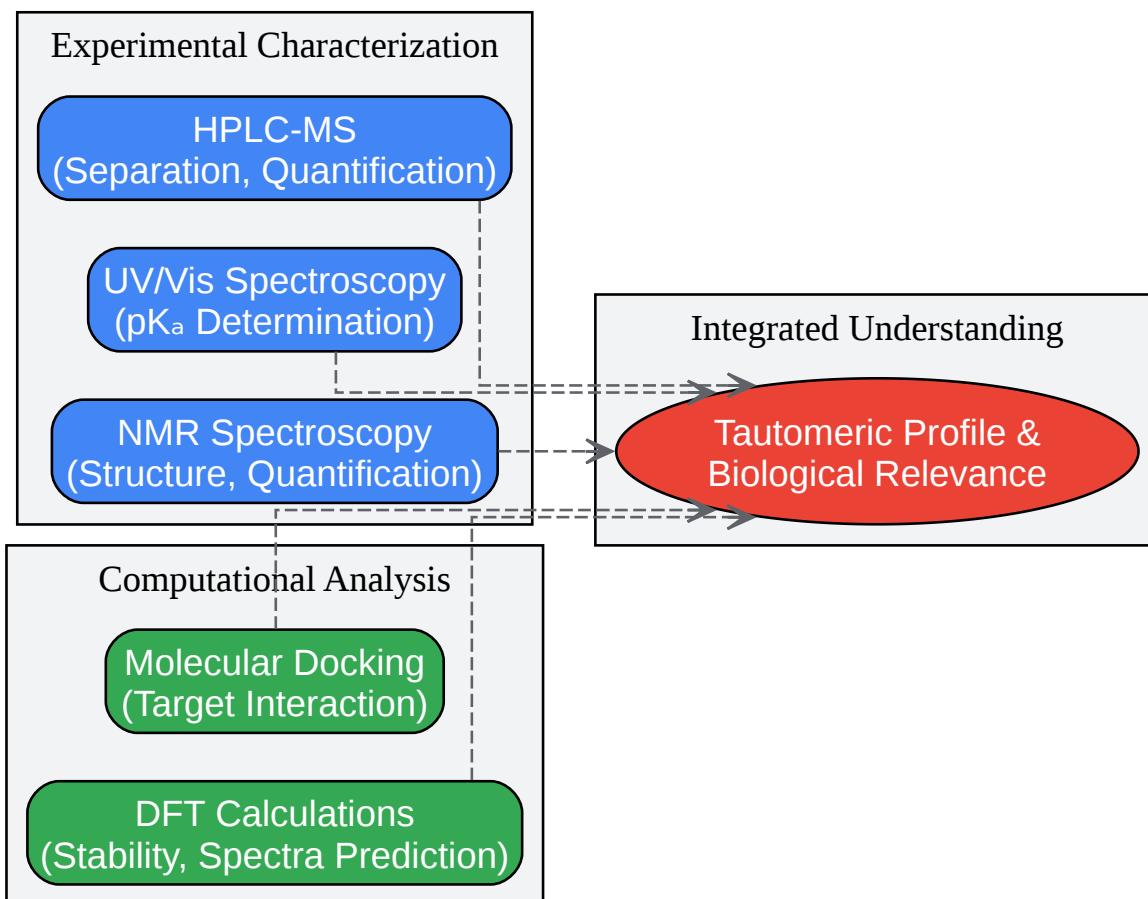
Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.^[22] Proton (1H) and Carbon-13 (^{13}C) NMR spectra are sensitive to

the electronic environment of each nucleus. The interconversion between tautomers results in distinct chemical shifts for the involved atoms.[23] For example, the protonation state of the piperazine ring and the carboxylic acid group leads to significant changes in the chemical shifts of adjacent protons and carbons, allowing for the identification of the dominant species.[11][24] In some cases where interconversion is fast on the NMR timescale, an averaged signal is observed, the position of which can provide information on the relative populations of the tautomers.[25]

- **UV/Vis Spectroscopy:** The electronic transitions of the quinolone chromophore are sensitive to its protonation state.[26] By monitoring the changes in the UV/Vis absorption spectrum as a function of pH, one can precisely determine the pK_a values of a fluoroquinolone derivative. [27] This method is robust, relatively simple, and provides the foundational data for understanding pH-dependent tautomerism.

Chromatographic Techniques


High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the separation and quantification of FQNs in various matrices.[28][29] While HPLC itself does not directly observe tautomers in equilibrium, the separation conditions (especially mobile phase pH) can be manipulated to favor a specific ionic form, aiding in analysis. Coupling HPLC with detectors like UV/Vis, fluorescence, or mass spectrometry (MS) allows for highly sensitive and specific quantification.[21][30]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[31] DFT calculations can:

- Predict the relative thermodynamic stabilities of different tautomers (e.g., keto vs. enol) in the gas phase or with solvent models.[12][15]
- Calculate theoretical NMR and vibrational spectra to aid in the assignment of experimental data.[10][11]
- Model the interactions between a specific tautomer and its biological target, providing insights into the structural basis for activity.[32][33]

These computational tools provide a mechanistic understanding that complements experimental observations, explaining why a particular tautomer is favored under certain conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for the integrated analysis of FQN tautomerism.

Section 4: Functional Consequences in Drug Development

The tautomeric state of a fluoroquinolone is not an abstract concept; it has profound and direct consequences on its journey through the body and its interaction with bacterial pathogens.

Impact on Pharmacokinetics (ADME)

- Absorption & Solubility: The equilibrium between ionized and un-ionized forms is a classic determinant of drug absorption. The ionized (cationic, anionic) forms are generally more water-soluble, which is important for formulation, while the neutral zwitterionic form is more lipophilic.[\[1\]](#) This lipophilicity is critical for passive diffusion across the lipid bilayers of the gastrointestinal tract and other cellular membranes.[\[7\]](#)
- Distribution: Once absorbed, the ability of an FQN to penetrate various tissues and fluids is also governed by its tautomeric state.[\[7\]](#) The zwitterionic form's ability to cross membranes allows for good distribution into tissues, a hallmark of the FQN class.[\[1\]](#)
- Metabolism & Excretion: While less directly studied, the specific tautomer present could influence recognition by metabolic enzymes or renal transporters, affecting the drug's half-life and clearance pathways.

Impact on Pharmacodynamics (Antibacterial Activity)

The interaction between an FQN and its target enzymes, DNA gyrase and topoisomerase IV, is a highly specific, three-dimensional process.[\[4\]](#)[\[34\]](#) The correct tautomeric and protonation state is essential for forming the key interactions—including hydrogen bonds and coordination with a magnesium ion—within the enzyme's active site.[\[3\]](#) It is widely held that the zwitterionic form is the biologically active species that binds to the enzyme-DNA complex.[\[7\]](#)[\[8\]](#) Therefore, ensuring a sufficient population of this tautomer at the site of infection is crucial for potent antibacterial activity.[\[8\]](#) Any structural modification that shifts the equilibrium away from this active form, even if it improves other properties, risks compromising the drug's efficacy.

Tautomerism and Drug Resistance

While mutations in the target enzymes are the primary driver of FQN resistance, tautomerism can play a subtle role.[\[34\]](#)[\[35\]](#) The development of new FQN derivatives aims to overcome resistance. This involves designing molecules that can effectively bind to mutated targets. Understanding how the tautomeric preferences of these new derivatives influence their binding affinity to both wild-type and resistant enzyme forms is a critical component of this design process.[\[16\]](#)

Data Summary

The acid dissociation constants (pK_a) are fundamental to predicting the tautomeric profile of fluoroquinolones in different environments.

Fluoroquinolone	pK_{a1} (Carboxylic Acid)	pK_{a2} (Piperazine Ring)	Predominant form at pH 7.4	Reference(s)
Norfloxacin	-6.2	-8.5	Zwitterionic	[7]
Ciprofloxacin	-6.1	-8.7	Zwitterionic	[10]
Levofloxacin	-6.02	-8.15	Zwitterionic	[9]

Experimental Protocols

Protocol 1: Determination of pK_a Values by UV/Vis Spectrophotometry

This protocol outlines a standard method for determining the acid dissociation constants of a fluoroquinolone derivative.

- Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the fluoroquinolone in a suitable solvent (e.g., methanol or DMSO). Ensure complete dissolution.
- Preparation of Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with increments of 0.5 pH units. Use appropriate buffer systems (e.g., phosphate, borate) and verify the final pH of each buffer with a calibrated pH meter.
- Sample Preparation: For each buffer, prepare a sample by diluting a small, constant volume of the FQN stock solution into a larger, constant volume of the buffer to achieve a final concentration suitable for UV/Vis analysis (e.g., 10-20 μ M). The percentage of organic solvent from the stock should be kept low (<1%) to minimize its effect on pH and pK_a .
- Spectroscopic Measurement: Record the UV absorption spectrum (e.g., from 200 to 450 nm) for each sample against its corresponding buffer as a blank.
- Data Analysis:

- Identify wavelengths where the absorbance changes significantly with pH.
- Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will contain inflection points corresponding to the pK_a values.
- Alternatively, use specialized software to perform a non-linear regression fit of the data to the Henderson-Hasselbalch equation to calculate the pK_a values more accurately.

Protocol 2: Qualitative Analysis of Tautomers by 1H NMR

This protocol describes how to use 1H NMR to observe the influence of pH on the tautomeric state of a fluoroquinolone.

- Sample Preparation: Prepare three samples of the fluoroquinolone (e.g., 5 mg/mL) in deuterated solvents buffered to different pD values (note: $pD \approx pH + 0.4$).
 - Sample A: Acidic (e.g., $D_2O + DCl$, $pD \sim 2$) to favor the cationic form.
 - Sample B: Neutral (e.g., D_2O with phosphate buffer, $pD \sim 7$) to favor the zwitterionic form.
 - Sample C: Basic (e.g., $D_2O + NaOD$, $pD \sim 11$) to favor the anionic form.
- NMR Acquisition: Acquire a 1H NMR spectrum for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Spectral Analysis:
 - Compare the three spectra, paying close attention to the chemical shifts of protons on the quinolone core and the C7-substituent.
 - Rationale: Expect significant downfield shifts for protons adjacent to the piperazine nitrogen in the cationic and zwitterionic forms (due to protonation) compared to the anionic form.
 - Observe changes in the chemical shifts of aromatic protons (e.g., H5, H8) which are sensitive to the overall electronic structure changes between the different tautomers.

- The presence of distinct sets of signals or significant, predictable shifts in proton resonances across the pD range provides direct evidence of the different prototropic tautomers.[\[23\]](#)

Conclusion and Future Perspectives

Tautomerism is an indispensable concept in the study of fluoroquinolone derivatives. The dynamic equilibrium between cationic, zwitterionic, anionic, and keto-enol forms governs the ADME properties, target engagement, and ultimate therapeutic success of these vital antibiotics. For researchers in drug discovery and development, a thorough characterization of a new derivative's tautomeric profile is not optional—it is a prerequisite for rational drug design.

Future research will likely focus on designing FQN derivatives with tailored pK_a values to optimize their concentration in specific body compartments or to enhance activity against resistant pathogens. Furthermore, advanced analytical techniques, such as solid-state NMR and sophisticated computational models, will continue to provide deeper insights into the subtle interplay between tautomerism, the solid-state structure of formulations, and the dynamic environment of biological targets. By embracing the chemical dynamism of these molecules, the scientific community can continue to innovate and extend the therapeutic life of the invaluable fluoroquinolone class.

References

- Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. ACS Omega.
- Counterpointing Scenarios on the Fate of Different Prototropic Forms of Norfloxacin Housed in the Pocket of Lysozyme. National Institutes of Health (NIH).
- Zwitterionic versus neutral molecules of fluoroquinolones: crystal structure of danofloxacin dihydrate. PubMed.
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PubMed Central.
- Counterpointing Scenarios on the Fate of Different Prototropic Forms of Norfloxacin Housed in the Pocket of Lysozyme: The Nonelectrostatic Interactions in the Protein Interior Are in the Controlling Role on the Prototropic Equilibria of the Guest. PubMed.
- The cationic, anionic, and zwitterionic forms of levofloxacin at different pH. ResearchGate.
- Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. PubMed.

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Source Not Found.
- Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the rel
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.
- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. ACS Publications.
- Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. PubMed.
- Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central.
- Protonation–deprotonation equilibria of norfloxacin. ResearchGate.
- (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate.
- Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones. idUS.
- The schematic display of investigated fluoroquinolone salt structures. ResearchGate.
- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.
- A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed.
- Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate.
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health (NIH).
- Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PubMed Central.
- QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. Source Not Found.
- Molecular Determinants of the Bacterial Resistance to Fluoroquinolones: A Computational Study. CORE.
- Keto-enol tautomerism in the development of new drugs. Frontiers.
- Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. PubMed.
- Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed.
- Fluoroquinolone resistance in bacteria. YouTube.
- Computational Study of Aminoglycoside and Fluoroquinolone Antibiotics. SciSpace.

- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug- Ciprofloxacin. Semantic Scholar.
- (PDF) Recent updates of fluoroquinolones as antibacterial agents. ResearchGate.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed Central.
- Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. ACS Publications.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed.
- Tautomeric form of 4-quinolone (1). ResearchGate.
- Tautomerization between 2-quinolone and 2-hydroxyquinolone. ResearchGate.
- Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed.
- Keto-enol tautomerism in the development of new drugs. ResearchGate.
- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
- Tautomerism Detected by NMR. Encyclopedia.pub.
- Keto-Enol tautomerism during the conversion from the 4S to the 4R isomers. ResearchGate.
- QSAR study on fluoroquinolone derivatives as potential antibacterial agents. Source Not Found.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]
- 7. Counterpointing Scenarios on the Fate of Different Prototropic Forms of Norfloxacin Housed in the Pocket of Lysozyme: The Nonelectrostatic Interactions in the Protein Interior Are in the Controlling Role on the Prototropic Equilibria of the Guest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Counterpointing Scenarios on the Fate of Different Prototropic Forms of Norfloxacin Housed in the Pocket of Lysozyme: The Nonelectrostatic Interactions in the Protein Interior Are in the Controlling Role on the Prototropic Equilibria of the Guest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Zwitterionic versus neutral molecules of fluoroquinolones: crystal structure of danofloxacin dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. QSAR study on fluoroquinolone derivatives as potential antibacterial agents | Semantic Scholar [semanticscholar.org]
- 21. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. researchgate.net [researchgate.net]

- 25. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. idus.us.es [idus.us.es]
- 31. Computational Study of Aminoglycoside and Fluoroquinolone Antibiotics (2024) | Soham Pawar [scispace.com]
- 32. files01.core.ac.uk [files01.core.ac.uk]
- 33. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Tautomerism in fluoroquinolone derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329933#tautomerism-in-fluoroquinolone-derivatives\]](https://www.benchchem.com/product/b1329933#tautomerism-in-fluoroquinolone-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com